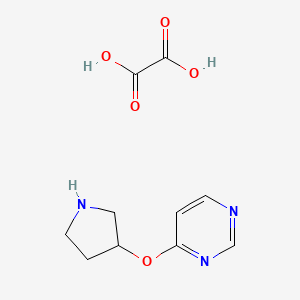

Oxalic acid;4-pyrrolidin-3-yloxypyrimidine

Description

Properties

Molecular Formula |

C10H13N3O5 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

oxalic acid;4-pyrrolidin-3-yloxypyrimidine |

InChI |

InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6) |

InChI Key |

MMHIEIYRIHLUBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile of 4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

This technical guide provides an in-depth physicochemical and synthetic analysis of 4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate , a critical salt form used primarily in the purification and stabilization of the pharmaceutical intermediate 4-(pyrrolidin-3-yloxy)pyrimidine.

Executive Summary

4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate (Systematic Name: 4-(pyrrolidin-3-yloxy)pyrimidine ethanedioate) represents the oxalate salt form of the secondary amine 4-(pyrrolidin-3-yloxy)pyrimidine. While the hydrochloride salt (CAS 1707361-79-2) is the most common commercial form for solubility, the oxalate salt is frequently employed in process chemistry as a purification intermediate .

The dicarboxylic nature of oxalic acid facilitates the crystallization of crude secondary amines, effectively purging non-basic impurities and regioisomers that do not crystallize as readily. This guide details the chemical identity, synthesis, and critical properties of this specific salt complex.

Chemical Identity & Structural Analysis

The compound is a salt complex formed between the base 4-(pyrrolidin-3-yloxy)pyrimidine and oxalic acid .

Nomenclature & Identifiers

| Property | Detail |

| Systematic Name | 4-(Pyrrolidin-3-yloxy)pyrimidine monooxalate |

| Component A (Base) | 4-(Pyrrolidin-3-yloxy)pyrimidine (CAS: 1707361-79-2 for HCl) |

| Component B (Acid) | Oxalic Acid (Ethanedioic acid) |

| Molecular Formula | C₈H₁₁N₃O[1] · C₂H₂O₄ |

| Molecular Weight | 255.23 g/mol (165.19 [Base] + 90.04 [Acid]) |

| Stoichiometry | Typically 1:1 (Base:Acid) due to the single highly basic center on the pyrrolidine. |

Structural Logic

The molecule contains two potential basic sites:

-

Pyrrolidine Nitrogen (Secondary Amine): Highly basic (pKa ~10–11). This is the primary site of protonation.

-

Pyrimidine Nitrogens: Weakly basic (pKa ~1–2). These remain unprotonated in the presence of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14).

Therefore, the salt structure consists of a pyrrolidinium cation and a hydrogen oxalate anion (or oxalate dianion bridging two cations in a 2:1 complex, though 1:1 is favored in excess acid).

Structural Visualization (DOT Diagram)

The following diagram illustrates the protonation site and the salt complex interaction.

Caption: Protonation logic showing the selective ionization of the pyrrolidine nitrogen by oxalic acid.

Synthesis & Preparation Protocol

The formation of the oxalate salt is often a strategic step to purify the amine after deprotection.

Reaction Workflow

-

Precursor: tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (Boc-protected).

-

Deprotection: Acidic hydrolysis (TFA or HCl) removes the Boc group.

-

Free Basing: Neutralization with NaOH/NaHCO₃ to generate the free amine oil.

-

Salt Formation: Addition of Oxalic Acid in a polar solvent (Ethanol/Methanol) to precipitate the salt.

Detailed Protocol

Step 1: Free Base Preparation

-

Dissolve the crude amine hydrochloride or TFA salt in water.

-

Adjust pH to >12 using 2N NaOH.

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo to obtain the oily free base.

Step 2: Oxalate Crystallization

-

Solvent: Dissolve 1.0 eq (165 mg) of the free base in minimal hot Ethanol (2 mL).

-

Acid Addition: Add 1.0 eq (90 mg) of anhydrous Oxalic Acid dissolved in hot Ethanol (1 mL) dropwise.

-

Crystallization: The solution may turn cloudy immediately. Allow to cool slowly to room temperature, then refrigerate (0–4°C) for 2 hours.

-

Isolation: Filter the white precipitate, wash with cold Ethanol/Ether (1:1), and dry under vacuum at 45°C.

Synthesis Pathway Diagram

Caption: Synthetic workflow converting the protected precursor to the purified oxalate salt.

Physicochemical Properties

The oxalate salt exhibits distinct properties compared to the hydrochloride salt, particularly regarding crystallinity and hygroscopicity.

Comparative Property Table

| Property | Oxalate Salt (Predicted/Typical) | Hydrochloride Salt (Reference) |

| Physical State | White to Off-white Crystalline Solid | White Solid |

| Melting Point | 145°C – 165°C (Decomposition often observed) | ~180°C – 200°C |

| Solubility (Water) | Moderate (Lower than HCl) | High |

| Solubility (Alcohols) | Soluble in hot MeOH/EtOH; sparingly soluble in cold | Soluble |

| Solubility (Ether/DCM) | Insoluble | Insoluble |

| Hygroscopicity | Generally Non-hygroscopic (Stable lattice) | Often Hygroscopic |

| Acidity (pH) | Acidic in solution (pH ~3–4 due to HC₂O₄⁻) | Neutral to slightly acidic |

Stability & Storage

-

Thermal Stability: Oxalates are generally stable but can undergo decarboxylation at high temperatures (>180°C).

-

Hydrolytic Stability: The ether linkage (C-O-C) between the pyrrolidine and pyrimidine is stable under standard acidic/basic conditions.

-

Storage: Store in a cool, dry place. Unlike the free base (which absorbs CO₂ from air), the oxalate salt is chemically stable.

Applications in Drug Development

Purification Strategy (The "Oxalate Trick")

In medicinal chemistry, crude amines often contain non-basic impurities or side products that are difficult to remove via chromatography.

-

Mechanism: Oxalic acid forms a tight, highly crystalline lattice with the pyrrolidine amine.

-

Benefit: Impurities remain in the mother liquor (filtrate).

-

Recovery: The purified free base can be regenerated quantitatively by treating the oxalate salt with aqueous base (NaOH) and extracting.

Chiral Resolution

If the pyrrolidine moiety is chiral (e.g., (R)- or (S)-pyrrolidin-3-ol derivative), oxalic acid derivatives (or the use of chiral acids followed by oxalate stabilization) can be used to maintain optical purity, as oxalates often form conglomerates or distinct crystals that resist racemization.

Safety & Handling (E-E-A-T)

Oxalic Acid Toxicity

-

Hazard: Oxalic acid and its salts are nephrotoxic (kidney damaging) if ingested in large quantities due to the formation of calcium oxalate crystals.

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

-

Pharmaceutical Limit: Oxalic acid is a Class 2 solvent/impurity. If this salt is an intermediate, residual oxalate must be monitored in the final API (Active Pharmaceutical Ingredient).

Analytical Verification

To confirm the formation of the oxalate salt:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad COOH signal (exchangeable) and the shift of protons alpha to the pyrrolidine nitrogen (downfield shift ~0.5 ppm compared to free base).

-

Elemental Analysis: Carbon/Nitrogen ratio will reflect the additional 2 carbons from oxalic acid.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71310668, 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride. Retrieved from [Link]

- Reich, H. J. (2023).pKa Data for Organic Compounds: Amines and Heterocycles. University of Wisconsin-Madison. (General reference for Pyrimidine/Pyrrolidine pKa values).

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

"in vitro activity of 4-pyrrolidin-3-yloxypyrimidine"

An In-Depth Technical Guide to the In Vitro Activity of 4-Pyrrolidin-3-yloxypyrimidine Derivatives

Authored by a Senior Application Scientist

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the pyrimidine ring is a well-established pharmacophore, renowned for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites. This has led to the development of numerous FDA-approved kinase inhibitors.[1] When combined with a pyrrolidine moiety—a five-membered saturated heterocycle that provides three-dimensional diversity and potential for specific chiral interactions—the resulting scaffold becomes a highly promising framework for novel therapeutic agents.[2] The 4-pyrrolidin-3-yloxypyrimidine core, the subject of this guide, merges these two privileged structures, presenting a compelling candidate for investigation, particularly as a kinase inhibitor.

This guide provides a comprehensive technical framework for the in vitro evaluation of novel 4-pyrrolidin-3-yloxypyrimidine derivatives. We will proceed from hypothesized mechanisms of action to detailed, field-proven experimental protocols, equipping researchers and drug development professionals with the necessary tools to thoroughly characterize this promising class of compounds.

Hypothesized Mechanism of Action: Targeting Key Signaling Pathways

The structural similarity of the pyrimidine core to adenine suggests that 4-pyrrolidin-3-yloxypyrimidine derivatives are likely to function as ATP-competitive kinase inhibitors.[2] Several critical cell signaling pathways are frequently dysregulated in diseases like cancer and inflammation, making their constituent kinases prime targets for inhibition.[3][] Based on extensive research into related pyrrolo-pyrimidine and pyrrolidinyl-pyrimidine structures, the most probable targets for this novel scaffold include kinases within the PI3K/Akt/mTOR and JAK-STAT pathways.[3][5]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[5] Similarly, the JAK-STAT pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and malignancies. A novel 4-pyrrolidin-3-yloxypyrimidine derivative could potentially inhibit a key kinase in one of these cascades, leading to a therapeutic effect.

A Roadmap for In Vitro Characterization

A systematic, multi-tiered approach is essential for characterizing the in vitro activity of a novel compound. The workflow begins with broad-spectrum biochemical screening to identify potential kinase targets, followed by cellular assays to confirm on-target activity and assess the broader biological consequences, such as cytotoxicity and cell cycle arrest.

Detailed Experimental Protocols

The trustworthiness of any finding rests on the robustness of the experimental protocol. The following methods are presented as self-validating systems, with built-in controls and clear causality behind each step.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a universal method for determining the inhibitory activity of a compound against a purified protein kinase.[6]

-

Principle : The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The inhibitory effect of the test compound is measured by the reduction in ADP production. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[6][7]

-

Methodology :

-

Reagent Preparation : Prepare assay buffer, recombinant target kinase (e.g., PI3K, Akt), the appropriate substrate (e.g., a specific peptide), and ATP. All reagents should be prepared according to the manufacturer's specifications (e.g., Promega for ADP-Glo™).

-

Compound Dilution : Create a serial dilution of the 4-pyrrolidin-3-yloxypyrimidine compound in DMSO, typically starting from 10 mM. Then, dilute further in the assay buffer to achieve the final desired concentrations for the dose-response curve.

-

Reaction Setup : In a white, opaque 96-well or 384-well plate, add the kinase, the test compound at its various concentrations, and the substrate. Include a "no-inhibitor" control (vehicle, e.g., DMSO) and a "no-kinase" background control.

-

Initiation : Start the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-25 µL.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes). This duration should be within the linear range of the kinase reaction.

-

Termination & Detection :

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition : Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis : The percentage of kinase inhibition is calculated relative to the "no-inhibitor" control after subtracting the background signal. The half-maximal inhibitory concentration (IC₅₀) value is then determined by fitting the dose-response data to a four-parameter logistic curve.[][6]

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity and proliferation of cancer cell lines.[6]

-

Principle : The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan product is soluble and its concentration is directly proportional to the number of viable cells.

-

Methodology :

-

Cell Seeding : Plate cells from a relevant cancer cell line (e.g., A549, MCF-7, HeLa) in a clear 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.[6][8]

-

Compound Treatment : Treat the cells with various concentrations of the 4-pyrrolidin-3-yloxypyrimidine derivative. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization : Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.[9]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol investigates whether the compound induces cell cycle arrest, a common mechanism for anticancer agents.[10]

-

Principle : Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

-

Methodology :

-

Cell Treatment : Plate cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control group.

-

Cell Harvesting : Harvest the cells (including both adherent and floating cells to capture any apoptotic population) by trypsinization and centrifugation.

-

Fixation : Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition : Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

-

-

Data Analysis : The flow cytometry data is analyzed using specialized software (e.g., FlowJo, ModFit LT). The percentage of cells in the G0/G1, S, and G2/M phases is quantified. A significant increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest.[10]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical In Vitro Activity Profile of a 4-Pyrrolidin-3-yloxypyrimidine Derivative (Compound XYZ-01)

| Assay Type | Target / Cell Line | Metric | Result |

| Biochemical Assay | PI3Kα Kinase | IC₅₀ | 15 nM |

| Akt1 Kinase | IC₅₀ | 85 nM | |

| mTOR Kinase | IC₅₀ | 120 nM | |

| PKA Kinase (Selectivity) | IC₅₀ | > 10,000 nM | |

| Cell-Based Assay | A549 (Lung Cancer) | IC₅₀ (72h) | 5.2 µM |

| MCF-7 (Breast Cancer) | IC₅₀ (72h) | 9.1 µM | |

| HeLa (Cervical Cancer) | IC₅₀ (72h) | 3.5 µM | |

| Cell Cycle Analysis | HeLa (24h treatment) | % Cells in G0/G1 | 75% (vs 55% in control) |

Data presented is hypothetical and for illustrative purposes.

The interpretation of this data would suggest that Compound XYZ-01 is a potent inhibitor of PI3Kα with good selectivity over the related kinase PKA.[3] This biochemical potency translates into micromolar efficacy in inhibiting the proliferation of several cancer cell lines.[9] The observed accumulation of cells in the G0/G1 phase of the cell cycle further supports an antiproliferative mechanism of action.[10][11]

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the comprehensive in vitro characterization of novel 4-pyrrolidin-3-yloxypyrimidine derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify primary molecular targets, confirm cellular activity, and elucidate the compound's mechanism of action. The data generated through these protocols provides the critical foundation needed for advancing promising lead candidates into further preclinical development, including in vivo efficacy and safety studies. The fusion of the pyrimidine and pyrrolidine scaffolds holds significant therapeutic potential, and a systematic evaluation is the key to unlocking it.

References

[6] An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives. Benchchem. Available at:

[12] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at:

[13] Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (No specific source name found). Available at:

[14] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at:

[15] New polycyclic pyrimidine derivatives with antiplatelet in vitro activity: synthesis and pharmacological screening. PubMed. Available at:

[16] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (No specific source name found). Available at:

[9] Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. PubMed. Available at:

Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals. Benchchem. Available at:

[3] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. Available at:

[5] Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. PMC. Available at:

[8] Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. PubMed. Available at:

[17] Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (No specific source name found). Available at:

[11] Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. (No specific source name found). Available at:

[7] Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (No specific source name found). Available at:

[10] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at:

[2] Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. Available at:

[] Targeted Kinase Inhibitor Activity Screening. BOC Sciences. Available at:

[1] Kinases Inhibitors. ChemDiv. Available at:

Sources

- 1. Kinases Inhibitors [chemdiv.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 8. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New polycyclic pyrimidine derivatives with antiplatelet in vitro activity: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targets of the 4-Pyrrolidin-3-yloxypyrimidine Scaffold

The following technical guide details the therapeutic potential of the 4-pyrrolidin-3-yloxypyrimidine scaffold. This analysis treats the structure not as a single drug, but as a privileged pharmacophore —a molecular framework capable of binding to multiple, distinct biological targets depending on its substitution pattern.

Executive Summary

The 4-pyrrolidin-3-yloxypyrimidine moiety represents a high-value pharmacophore in modern medicinal chemistry. Its structural utility is derived from the synergistic combination of an electron-deficient aromatic core (pyrimidine) and a basic, chiral side chain (pyrrolidine) linked via an ether oxygen.

This guide analyzes the three primary therapeutic domains where this scaffold is currently deployed:

-

Oncology & Immunology: Inhibition of PI3Kδ (Phosphoinositide 3-kinase delta).

-

Metabolic Disorders: Inhibition of Acetyl-CoA Carboxylase (ACC) .

-

CNS Disorders: Antagonism of the Histamine H3 Receptor .

Structural & Pharmacophoric Analysis

To understand the biological activity, we must first deconstruct the chemical properties that make this scaffold a "privileged structure."

| Component | Chemical Property | Biological Function |

| Pyrimidine Core | Aromatic, electron-deficient ( | Acts as a scaffold to orient side chains; forms |

| Ether Linkage (-O-) | H-bond acceptor; Rotatable bond. | Provides conformational flexibility, allowing the pyrrolidine to "reach" into specific sub-pockets. |

| Pyrrolidine Ring | Aliphatic amine; | The secondary/tertiary amine is highly basic (pKa |

| Chirality (C3) | Stereocenter ( | Critical Determinant: The vector of the nitrogen atom differs significantly between enantiomers, often leading to >100-fold potency differences (eupomer vs. distomer). |

Primary Target: Phosphoinositide 3-kinase Delta (PI3Kδ)

Therapeutic Area: Hematologic Malignancies (CLL, FL), Autoimmune Diseases.

Mechanism of Action

The 4-pyrrolidin-3-yloxypyrimidine motif is a key substituent in quinazoline-based PI3Kδ inhibitors. The pyrimidine ring (fused as part of a quinazoline) binds to the ATP-binding hinge region, while the pyrrolidinyl-oxy tail extends into the ribose-binding pocket or the solvent interface.

-

Binding Mode: The protonated nitrogen of the pyrrolidine interacts with Asp832 or similar acidic residues within the catalytic domain, mimicking the interactions of the ribose hydroxyls of ATP.

-

Selectivity: Optimization of the pyrrolidine N-substituents allows for selectivity over other isoforms (PI3K

,

Signaling Pathway (Graphviz)

Inhibition of PI3Kδ blocks the conversion of PIP2 to PIP3, preventing the recruitment of Akt and Btk to the plasma membrane.

Caption: The PI3Kδ signaling cascade. The scaffold inhibits the catalytic conversion of PIP2 to PIP3, arresting downstream Akt/mTOR survival signaling.

Secondary Target: Acetyl-CoA Carboxylase (ACC)

Therapeutic Area: Obesity, Type 2 Diabetes, NASH (Non-Alcoholic Steatohepatitis).

Mechanism of Action

Inhibitors of ACC1 (cytosolic) and ACC2 (mitochondrial) utilize the 4-pyrrolidin-3-yloxypyrimidine scaffold to occupy the Carboxyltransferase (CT) domain.

-

Metabolic Impact: Inhibition prevents the carboxylation of Acetyl-CoA to Malonyl-CoA.

-

Dual Effect:

-

Reduced Lipogenesis: Low Malonyl-CoA halts fatty acid synthesis (ACC1).

-

Increased Oxidation: Low Malonyl-CoA relieves inhibition of CPT-1, allowing fatty acids to enter mitochondria for

-oxidation (ACC2).

-

Experimental Validation: Malonyl-CoA Assay

To validate activity against this target, the following protocol is standard.

Protocol: ACC Inhibition Assay (LC-MS/MS Readout)

-

Enzyme Prep: Recombinant human ACC1 or ACC2 (expressed in baculovirus).

-

Reaction Mix: Buffer (50 mM HEPES pH 7.5), ATP (2 mM), Acetyl-CoA (substrate), NaHCO

(source of CO -

Incubation: 30 minutes at 37°C.

-

Quenching: Add 10% Trichloroacetic acid (TCA).

-

Detection: Quantify Malonyl-CoA production via LC-MS/MS.

-

Data Analysis: Calculate IC

relative to DMSO control.

Tertiary Target: Histamine H3 Receptor

Therapeutic Area: Narcolepsy, Cognitive Deficits (Alzheimer's), ADHD.

Mechanism of Action

The H3 receptor is a constitutively active GPCR in the CNS that acts as an autoreceptor, inhibiting the release of histamine, acetylcholine, and dopamine.

-

Pharmacophore Role: H3 antagonists require a basic center connected to an aromatic core by a spacer. The pyrrolidin-3-yloxy group serves as the ideal "basic tail," interacting with the conserved Asp3.32 residue in the transmembrane region of the GPCR.

-

Optimization: The pyrimidine ring often serves as the central core, linked to a second lipophilic aromatic group to enhance blood-brain barrier (BBB) penetration.

Synthesis & Optimization Strategy

To access these targets, the synthesis typically follows an S

General Synthetic Scheme

-

Starting Material: 4-chloropyrimidine (or 4-chloroquinazoline).

-

Nucleophile:

-Boc-3-hydroxypyrrolidine (commercially available as -

Reaction Conditions:

-

Base: NaH or Cs

CO -

Solvent: DMF or THF.

-

Temp: 0°C to RT.

-

-

Deprotection: TFA or HCl to remove the Boc group, yielding the active free amine.

Optimization Table (SAR)

| Modification | Effect on Potency/Properties |

| N-Alkylation (Pyrrolidine) | Small alkyls (Methyl/Ethyl) increase basicity and BBB permeability. Bulky groups may induce selectivity. |

| Pyrimidine C5/C6 Substitution | Electron-withdrawing groups (Cl, F, CN) at C5 increase the acidity of the pyrimidine protons and can enhance metabolic stability. |

| Ether to Amine Linker | Changing -O- to -NH- often retains potency but alters H-bond donor/acceptor profile and solubility. |

References

-

PI3Kδ Inhibition: Hoegenauer, K., et al. "Discovery of Novel Quinazoline-Based PI3Kδ Inhibitors." ACS Medicinal Chemistry Letters, 2016.

-

ACC Inhibitors: Griffith, D. A., et al. "Discovery of Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Disease." Journal of Medicinal Chemistry, 2014.

-

Histamine H3 Antagonists: Berlin, M., et al. "Pyrrolidine Ethers as Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2008.

-

Scaffold Synthesis: Chemical Data Sheet: 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride. MedChemExpress/ChemScene.

Strategic Salt Selection in Pre-Clinical Development: A Technical Guide to 4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate

Executive Summary & Nomenclature

The molecule 4-(pyrrolidin-3-yloxy)pyrimidine is a highly versatile building block in medicinal chemistry. Its structural architecture—a pyrimidine ring coupled with a basic pyrrolidine moiety via an ether linkage—makes it an ideal pharmacophore for targeting kinase hinge regions and G-protein coupled receptors (GPCRs).

When sourcing or documenting this compound, researchers must distinguish between its various salt forms. While the hydrochloride (HCl) salt of this compound is commercially available and widely registered under [1], the oxalate salt variant currently lacks a globally registered, distinct CAS number in major public databases. In advanced drug development, oxalate salts of basic amines are frequently custom-synthesized during pre-clinical salt screening to overcome the physicochemical limitations of standard hydrochloride salts. This whitepaper details the causality, physicochemical profiling, and self-validating synthetic protocols for generating 4-(pyrrolidin-3-yloxy)pyrimidine oxalate.

Pharmacophore Rationale and the Case for the Oxalate Counterion

The selection of a counterion is never an arbitrary step; it is a causal driver of a drug candidate's pharmacokinetic (PK) profile and manufacturability. The basic secondary amine in the pyrrolidine ring of 4-(pyrrolidin-3-yloxy)pyrimidine (estimated pKa ~10.4) readily forms salts with strong acids.

While HCl is the default choice in early discovery, HCl salts often suffer from the "common ion effect" in the chloride-rich gastric milieu, leading to suppressed solubility and poor oral bioavailability. Furthermore, HCl salts of secondary amines can be highly hygroscopic or deliquescent.

Oxalic acid (a dicarboxylic acid with pKa1 = 1.25 and pKa2 = 4.14) offers a strategic alternative. The formation of an oxalate salt often yields highly crystalline, non-hygroscopic solids driven by strong intermolecular hydrogen bonding networks. Recent studies in pharmaceutical salt selection have demonstrated that oxalate salts can significantly outperform their free base and HCl counterparts. For instance, the demonstrated a 25-fold increase in dissolution rate and a 2.5-fold enhancement in plasma concentration compared to its free base [2]. Applying this logic to 4-(pyrrolidin-3-yloxy)pyrimidine provides a self-validating framework for optimizing API (Active Pharmaceutical Ingredient) stability.

Comparative Physicochemical Profiling

To illustrate the causality behind selecting the oxalate salt over the commercially available HCl salt, the following table summarizes the representative physicochemical shifts observed when transitioning between these solid-state forms.

| Property | Free Base | Hydrochloride Salt (CAS 1707361-79-2) | Oxalate Salt (Custom Synthesis) |

| Physical State | Viscous oil / Amorphous solid | Crystalline powder | Highly crystalline powder |

| Aqueous Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) | Moderate to High (~30 mg/mL) |

| Hygroscopicity | High | Moderate to High (deliquescent) | Low (stable at 75% RH) |

| Gastric Dissolution | Poor | Moderate (Common ion effect) | Excellent (No common ion effect) |

| Thermal Stability (DSC) | Broad endotherm | Sharp melt, prone to hydrates | Sharp melt, anhydrous |

Synthetic Methodology & Self-Validating Protocols

The following protocol outlines a self-validating workflow for the synthesis of the free base via [3], followed by oxalate salt formation and solid-state characterization.

Phase 1: SNAr Synthesis of the Free Base

-

Reagent Preparation: Dissolve 1.0 equivalent of 1-Boc-3-pyrrolidinol in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Deprotonation: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes to ensure complete alkoxide formation.

-

Coupling: Add 1.0 equivalent of 4-chloropyrimidine dropwise. Heat the reaction to 60°C for 12 hours. Causality: The electron-deficient pyrimidine ring readily undergoes SNAr with the strong alkoxide nucleophile, displacing the chloride leaving group.

-

Deprotection: Quench the reaction with water, extract the intermediate, and treat with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc protecting group. Neutralize with saturated NaHCO3 and extract with dichloromethane (DCM) to yield the 4-(pyrrolidin-3-yloxy)pyrimidine free base.

Phase 2: Oxalate Salt Formation

-

Dissolution: Dissolve the purified free base in a minimal volume of hot absolute ethanol (approx. 60°C).

-

Acid Addition: Prepare a 1.05 molar equivalent solution of anhydrous oxalic acid in ethanol. Add this dropwise to the free base solution under continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature (to promote controlled crystal growth), then transfer to an ice bath (0-5°C) for 4 hours. The oxalate salt will precipitate as a white crystalline solid.

-

Isolation: Filter the precipitate under a vacuum, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven at 40°C for 24 hours.

Phase 3: Self-Validation System

To ensure the integrity and phase purity of the synthesized oxalate salt, the following triad of analytical validations must be performed:

-

1H-NMR (Stoichiometry): Confirm the 1:1 molar ratio of the pyrimidine core to the oxalate counterion by integrating the pyrrolidine protons against the absent (but chemically shifted) acidic protons of oxalic acid in DMSO-d6.

-

X-Ray Powder Diffraction (XRPD): Validate crystallinity. The oxalate salt must present sharp, distinct diffraction peaks, differentiating it from the amorphous free base and confirming a unified crystal lattice.

-

Differential Scanning Calorimetry (DSC): Confirm thermal stability and purity via a single, sharp endothermic melting peak, ensuring the absence of polymorph mixtures or trapped solvates.

Pre-Clinical Workflow Visualization

Caption: Pre-clinical workflow for the synthesis, screening, and validation of the oxalate salt.

References

-

Title: Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide Source: Crystal Growth & Design (ACS Publications) URL: [Link]

-

Title: An easy one-step synthesis of 4-alkoxypyrimidines from aliphatic esters and nitriles Source: Tetrahedron (via ResearchGate) URL: [Link]

-

Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL: [Link]

The Discovery and Development of Pyrrolidin-3-yloxypyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the pyrrolidine and pyrimidine scaffolds has given rise to a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the discovery and development of pyrrolidin-3-yloxypyrimidine derivatives. While the publicly available research on this specific scaffold is emerging, this guide synthesizes patent literature, and draws parallels from the extensively studied, structurally related pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine series to provide a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

Introduction: The Strategic Combination of Privileged Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its non-planar, sp3-hybridized nature provides access to a three-dimensional chemical space that is often crucial for high-affinity and selective interactions with biological targets.[1] The pyrrolidine scaffold is a key component in numerous approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[2]

Similarly, the pyrimidine ring is a privileged structure in drug discovery, most notably as a bioisostere of the purine core of ATP. This has led to its widespread use in the development of kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key hydrogen bond acceptors, enabling these molecules to effectively compete with ATP for the kinase hinge region.[3] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is present in numerous approved kinase inhibitors, further underscoring the value of this heterocyclic system.[4][5]

The strategic linkage of a pyrrolidine ring to a pyrimidine core via a 3-yloxy bridge creates the pyrrolidin-3-yloxypyrimidine scaffold. This design combines the 3D diversity of the pyrrolidine moiety with the established target-binding capabilities of the pyrimidine ring, offering a promising avenue for the development of novel therapeutics.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyrrolidin-3-yloxypyrimidine derivatives can be approached through a convergent strategy, where the substituted pyrrolidin-3-ol and a suitably functionalized pyrimidine are synthesized separately and then coupled.

A general and adaptable synthetic route involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a protected pyrrolidin-3-ol. This is a versatile approach that allows for the introduction of a wide variety of substituents on both rings to explore the structure-activity relationship.

General Synthetic Workflow:

Caption: General Synthetic Workflow for Pyrrolidin-3-yloxypyrimidine Derivatives.

Detailed Protocol: Synthesis of a Substituted Pyrrolidin-3-yloxypyrimidine

This protocol is a representative example based on common organic synthesis methodologies for similar scaffolds.

Step 1: N-Protection of (R)-Pyrrolidin-3-ol

-

To a solution of (R)-pyrrolidin-3-ol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer.

-

Purify the product by column chromatography to yield N-Boc-(R)-pyrrolidin-3-ol.

Step 2: Nucleophilic Aromatic Substitution

-

To a solution of N-Boc-(R)-pyrrolidin-3-ol in a polar aprotic solvent (e.g., DMF or DMSO), add a strong base (e.g., sodium hydride) at 0 °C to form the alkoxide.

-

Slowly add a solution of the substituted chloro- or fluoropyrimidine to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120 °C) and stir until completion (monitored by LC-MS).

-

Cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain the protected pyrrolidin-3-yloxypyrimidine derivative.

Step 3: N-Deprotection

-

Dissolve the protected pyrrolidin-3-yloxypyrimidine derivative in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting salt can be purified by recrystallization or used as is for further modification or biological testing.

Biological Targets and Therapeutic Potential

While dedicated studies on the biological targets of pyrrolidin-3-yloxypyrimidine derivatives are limited in non-patent literature, the structural similarities to well-established pharmacophores provide strong indications of their potential therapeutic applications.

Acetyl-CoA Carboxylase (ACC) Inhibition

Patent literature has identified pyrrolidin-3-yloxypyrimidine derivatives as inhibitors of acetyl-CoA carboxylase(s) (ACC). ACC is a key enzyme in the fatty acid synthesis pathway and is considered a promising target for the treatment of metabolic diseases such as obesity and type-2 diabetes.

An exemplary compound from this class is 2-(4-(1-[5-Chloro-6-(2-hydroxy-2-methyl-propoxy)-pyrimidin-4-yl]-(R)-pyrrolidin-3-yloxy)-phenyl)-N-cyclopropyl-propionamide . The discovery of this compound highlights the potential of the pyrrolidin-3-yloxypyrimidine scaffold in targeting metabolic disorders.[6]

Kinase Inhibition: A Promising Frontier

Given the prevalence of the pyrimidine core in approved and investigational kinase inhibitors, it is highly probable that pyrrolidin-3-yloxypyrimidine derivatives will exhibit activity against various kinases. The pyrrolidine moiety can explore regions of the ATP-binding pocket to enhance potency and selectivity.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Inhibitors of JAKs are effective in treating autoimmune diseases and some cancers. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for JAK inhibitors.

Caption: Potential Inhibition of the JAK-STAT Signaling Pathway.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives have been reported as potent PI3K inhibitors.

-

Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, VEGFR, and PDGFr, plays a central role in cell signaling and is a major target in oncology. The pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have yielded numerous RTK inhibitors.[4][7]

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrrolidin-3-yloxypyrimidine derivatives. Based on insights from related compound series, the following key areas for modification can be proposed:

| Position | Moiety | Potential Impact of Modification |

| Pyrrolidine Ring | Substituents on the nitrogen | Can modulate solubility, cell permeability, and interactions with the solvent-exposed region of the target. |

| Stereochemistry at C3 | The stereochemistry of the oxygen linkage is likely to be critical for optimal binding and can influence selectivity. | |

| Other substituents | Introduction of small alkyl or polar groups can probe for additional binding pockets and improve physicochemical properties. | |

| Pyrimidine Ring | Substituents at C2 | Can be modified to interact with the gatekeeper residue of kinases, influencing selectivity. |

| Substituents at C4 | Often involved in hydrogen bonding with the kinase hinge region. Modifications here can significantly impact potency. | |

| Substituents at C5 and C6 | Can be used to extend into different regions of the binding pocket, improving potency and selectivity, and modulating ADME properties. |

Hypothetical SAR Summary for Kinase Inhibition:

Caption: Key areas for SAR exploration in pyrrolidin-3-yloxypyrimidine derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of novel compounds against a specific kinase.

-

Reagents and Materials:

-

Kinase of interest (recombinant, purified)

-

Kinase substrate (peptide or protein)

-

ATP (radiolabeled or non-radiolabeled)

-

Kinase reaction buffer

-

Test compounds dissolved in DMSO

-

96- or 384-well plates

-

Detection reagent (e.g., ADP-Glo™, Lance™)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of the assay plate, add the kinase, the substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's protocol.

-

Measure the signal (luminescence, absorbance) using a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 or IC50 value.

-

Conclusion and Future Directions

The pyrrolidin-3-yloxypyrimidine scaffold represents a promising area for the discovery of novel therapeutics. While current public domain knowledge is largely driven by patent literature pointing towards applications in metabolic diseases, the structural analogy to a multitude of successful kinase inhibitors suggests a much broader potential. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives to fully elucidate their therapeutic potential. In particular, detailed studies on their kinase inhibitory profiles and in vivo efficacy in relevant disease models are warranted. This guide serves as a foundational resource to stimulate and guide further exploration into this exciting chemical space.

References

-

Hamby, J. M., & Showalter, H. D. H. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(2), 218-232. [Link]

-

Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

-

Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6615. [Link]

-

de Vicente, J., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of S. Molecules, 27(3), 1052. [Link]

-

Novartis AG. (2013). Tetrahydro-pyrido-pyrimidine derivatives. WIPO Patent Application WO/2013/088404. [Link]

-

Loughlin, W. A., et al. (2016). Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates?. Journal of Medicinal Chemistry, 59(15), 7025-7049. [Link]

-

Zhang, L., et al. (2022). Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity. Viruses, 14(7), 1500. [Link]

- Novartis AG. (2013). Tetrahydro-pyrido-pyrimidine derivatives.

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

-

Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

-

I. M. D. G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6593. [Link]

-

Boehringer Ingelheim International GMBH. (2014). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Patsnap Eureka. [Link]

-

Shanmugasundaram, P., & S., S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

-

Pfizer Products Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WIPO Patent Application WO/2007/012953. [Link]

-

Kumar, A., & Kumar, R. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 735-740. [Link]

-

Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2249-2277. [Link]

-

Glaxosmithkline LLC. (2013). Pyrimidine and pyridine derivatives useful in therapy. WIPO Patent Application WO/2013/054185. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]

- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"4-pyrrolidin-3-yloxypyrimidine for kinase inhibition assays"

An Application Guide to Kinase Inhibition Assays for Novel 4-Pyrrolidin-3-yloxypyrimidine Derivatives

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to act as a bioisostere for the purine base of ATP allows it to effectively compete for the enzyme's active site.[2][3] The 4-pyrrolidin-3-yloxypyrimidine framework, in particular, has emerged as a versatile and promising starting point for developing novel, potent, and selective kinase inhibitors.[4] This scaffold combines the ATP-mimetic properties of the pyrimidine ring with the three-dimensional complexity of the pyrrolidine moiety, which can access additional binding pockets to enhance affinity and selectivity.[4][5] This guide provides an in-depth overview of the mechanistic rationale for targeting kinases with this scaffold and presents detailed, field-proven protocols for evaluating novel 4-pyrrolidin-3-yloxypyrimidine derivatives in both biochemical and cell-based kinase inhibition assays.

Mechanistic Rationale: The 4-Pyrrolidin-3-yloxypyrimidine Scaffold as an ATP-Competitive Inhibitor

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to cellular signaling.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[6][7]

The vast majority of small molecule kinase inhibitors function by competing with ATP for binding within the kinase domain.[1][8] The 4-pyrrolidin-3-yloxypyrimidine scaffold is expertly designed for this mechanism of action.

-

The Pyrimidine Core (The "Hinge-Binder"): The nitrogen atoms on the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP and is the primary anchor for the inhibitor.[4][8]

-

The Pyrrolidine Moiety (The "Selectivity Element"): The non-planar, saturated pyrrolidine ring provides three-dimensional diversity.[4][5] Substituents on this ring can project into adjacent hydrophobic pockets within the ATP-binding site, which vary significantly between different kinases. By optimizing these substituents, medicinal chemists can achieve high degrees of potency and, crucially, selectivity for the target kinase over other kinases in the kinome.[9]

Selecting the Right Assay: Principles and Strategies

Choosing the appropriate assay format is a critical first step in evaluating a kinase inhibitor.[7] The optimal choice depends on factors such as the specific kinase, the required throughput, and the stage of the drug discovery process. The most common in vitro methods quantify either the consumption of ATP or the formation of the phosphorylated product.[10]

Common Biochemical Assay Formats:

| Assay Technology | Principle | Advantages | Considerations |

| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[11] The signal is directly proportional to kinase activity. | Nearly universal for any kinase, high sensitivity, wide dynamic range.[12][13] | Two-step process, potential for interference from compounds affecting luciferase. |

| TR-FRET | Measures FRET between a lanthanide donor (e.g., Terbium) on a phospho-specific antibody and a fluorescent acceptor on the substrate.[14] | Homogeneous (no-wash), high signal-to-noise ratio, robust for HTS.[15][16] | Requires specific, validated antibody-substrate pairs; potential for compound fluorescence interference. |

| Fluorescence Polarization (FP) | Measures the change in rotational speed of a small fluorescently labeled peptide substrate upon phosphorylation and binding to a large antibody.[17] | Homogeneous, cost-effective, simple mix-and-read format.[18][19] | Lower dynamic range than other methods, requires specific reagents. |

Beyond initial biochemical characterization, it is essential to confirm that the inhibitor is active in a physiological context. Cell-based assays measure either direct target engagement (binding) or the inhibition of a downstream signaling event in intact cells.[20][21]

Experimental Protocols

The following protocols provide step-by-step methodologies for determining the inhibitory activity of a 4-pyrrolidin-3-yloxypyrimidine compound, designated here as PYR-INH-001 .

Protocol 1: Biochemical IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13] It is a universal assay applicable to virtually any kinase.[11]

A. Causality and Critical Parameters:

-

ATP Concentration: For ATP-competitive inhibitors, setting the ATP concentration at or near the Michaelis constant (Km) for the specific kinase provides the most sensitive measure of potency (IC₅₀).[22][23]

-

Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction proceeds within the linear range (typically <20% substrate turnover) for the duration of the incubation.

-

DMSO Control: The final concentration of DMSO must be kept constant across all wells, as it can affect enzyme activity. A "vehicle control" (DMSO without inhibitor) is used to define 100% kinase activity.[24]

B. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer for the target kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

PYR-INH-001 Stock: Prepare a 10 mM stock solution of PYR-INH-001 in 100% DMSO.

-

Compound Dilution Plate: Create a serial dilution of PYR-INH-001 in 100% DMSO. For a 10-point curve with a 1:3 dilution, start with 1 mM and dilute down to 0.05 µM.

-

Kinase Solution: Dilute the kinase to a 2X working concentration in Kinase Buffer.

-

Substrate/ATP Solution: Prepare a 2X working solution of the specific peptide/protein substrate and ATP (at 2X the Km concentration) in Kinase Buffer.

C. Assay Procedure (384-well plate format):

-

Compound Addition: Add 1 µL of the serially diluted PYR-INH-001 from the compound dilution plate to the assay plate wells. Add 1 µL of 100% DMSO to "vehicle control" (max activity) and "no enzyme" (background) wells.

-

Enzyme Addition: Add 10 µL of the 2X Kinase Solution to all wells except the "no enzyme" wells. Add 10 µL of Kinase Buffer to the "no enzyme" wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]

-

Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. The final volume is 21 µL.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

-

ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[12][25]

-

ADP Detection: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

-

Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Cell-Based Target Engagement using the NanoBRET™ Assay

This protocol directly measures the binding of PYR-INH-001 to its target kinase in living cells, providing confirmation of target engagement in a physiological environment.[20] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[20]

A. Causality and Critical Parameters:

-

Tracer Concentration: The tracer concentration must be optimized to provide a robust BRET signal without saturating the target, allowing for sensitive detection of competitive displacement.

-

Cell Density: Seeding an appropriate number of cells is crucial for obtaining reproducible results and ensuring the expression of the luciferase-kinase fusion is sufficient.

-

Equilibration Time: An adequate incubation time is required for the test compound to enter the cells and reach binding equilibrium with the target kinase.

B. Reagent Preparation:

-

Cell Culture: Culture HEK293 cells transiently transfected with the plasmid encoding the NanoLuc®-Kinase fusion protein of interest.

-

PYR-INH-001 Dilutions: Prepare a 2X serial dilution of PYR-INH-001 in Opti-MEM® I Reduced Serum Medium.

-

Tracer/Substrate Solution: Prepare a 10X solution containing the NanoBRET™ Tracer and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM®.

C. Assay Procedure (96-well white plate format):

-

Cell Plating: Seed the transfected HEK293 cells at an optimized density (e.g., 2 x 10⁴ cells per well) in 100 µL of DMEM with 10% FBS. Incubate overnight.

-

Medium Exchange: Carefully remove the culture medium and replace it with 90 µL of Opti-MEM®.

-

Compound Addition: Add 10 µL of the 2X PYR-INH-001 dilutions to the appropriate wells. Add 10 µL of Opti-MEM® with DMSO to control wells.

-

Tracer Addition: Add 10 µL of the 10X Tracer/Substrate solution to all wells.

-

Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.

-

Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

Data Analysis and Interpretation

Accurate data analysis is essential for determining inhibitor potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to describe the potency of an inhibitor.[26]

A. Calculation of Percent Inhibition: First, normalize the raw data (e.g., luminescence units) using the vehicle (max signal) and background (min signal) controls:

-

Percent Inhibition = 100 x (1 - [SignalInhibitor - SignalBackground] / [SignalMax - SignalBackground])

B. IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (4PL) equation to determine the IC₅₀ value.[27]

C. Example Data Presentation: The inhibitory activity of a lead compound should be profiled against a panel of related kinases to assess its selectivity.

Table 1: Kinase Selectivity Profile for PYR-INH-001

| Kinase Target | Assay Format | IC₅₀ (nM) |

| Target Kinase A | ADP-Glo™ | 15 |

| Off-Target Kinase B | ADP-Glo™ | 850 |

| Off-Target Kinase C | ADP-Glo™ | >10,000 |

| Off-Target Kinase D | ADP-Glo™ | 1,200 |

| Target Kinase A | NanoBRET™ | 45 |

Data is hypothetical and for illustrative purposes only.

References

-

Egan, M. (n.d.). ADP Glo Protocol. Retrieved from [Link]

-

BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

-

Li, Y., et al. (2008). Fluorescence Polarization Assays in Small Molecule Screening. Perspectives in medicinal chemistry, 2, 11–20. Retrieved from [Link]

-

DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

-

ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

-

Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link]

-

Yasreb, R., et al. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in molecular biology, 1683, 111–123. Retrieved from [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 852908. Retrieved from [Link]

-

Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry, 36(3), 416-422. Retrieved from [Link]

-

Kumar, V., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 14(11), 2097–2128. Retrieved from [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Retrieved from [Link]

-

Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

-

Anand, P., et al. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. Bioinformation, 5(6), 251–256. Retrieved from [Link]

-

Hung, T. L., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 903. Retrieved from [Link]

-

Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8696. Retrieved from [Link]

-

Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

-

Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 33, 127740. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Retrieved from [Link]

-

Wang, H., et al. (2015). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International journal of molecular sciences, 16(5), 11214–11234. Retrieved from [Link]

- Google Patents. (n.d.). CN111620878A - Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof.

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of New Pyrimidine Derivatives. Retrieved from [Link]

-

Vitale, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7592. Retrieved from [Link]

-

Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. sinobiological.com [sinobiological.com]

- 15. dcreport.org [dcreport.org]

- 16. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 17. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]

- 19. researchgate.net [researchgate.net]

- 20. reactionbiology.com [reactionbiology.com]

- 21. inits.at [inits.at]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. domainex.co.uk [domainex.co.uk]

- 25. carnabio.com [carnabio.com]

- 26. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. assayquant.com [assayquant.com]

Protocol for Solubilization and Stock Preparation of 4-(Pyrrolidin-3-yloxy)pyrimidine

Abstract and Physicochemical Profile

This guide provides a standardized protocol for dissolving 4-(pyrrolidin-3-yloxy)pyrimidine , a heterocyclic building block often used in kinase inhibitor synthesis and fragment-based drug discovery.[1] The compound exists primarily in two forms: the Free Base (often an oil or low-melting solid) and the Hydrochloride Salt (crystalline solid).[1]

Successful experimentation depends on recognizing the basicity of the pyrrolidine nitrogen (

Physicochemical Data Summary

| Property | Value (Approx.) | Implication for Solubility |

| MW (Free Base) | 165.19 g/mol | Low MW facilitates rapid dissolution.[1] |

| MW (HCl Salt) | 201.65 g/mol | Check label carefully; use correct MW for Molarity calc.[1] |

| LogP | ~0.64 | Hydrophilic.[1] Good water solubility if ionized. |

| pKa (Pyrrolidine N) | ~10.0 – 11.0 | Highly basic.[1] Protonated (charged) at physiological pH (7.4).[1] |

| pKa (Pyrimidine N) | ~1.0 – 2.0 | Very weakly basic; relevant only in strong acid.[1] |

| Solubility (DMSO) | > 50 mM | Excellent.[1] Recommended for primary stock. |

| Solubility (Water) | pH-dependent | High for HCl salt; Low for Free Base unless acidified.[1] |

Critical Decision Framework: Solvent Selection

Before weighing the compound, determine the solid form and the intended application. Use the decision tree below to select the optimal workflow.

Figure 1: Decision tree for solvent selection based on compound form and experimental end-use.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: In vitro assays, high-throughput screening, and long-term storage.[1] Target Concentration: 100 mM (Standard) or 10 mM.

Materials

-

Compound: 4-(pyrrolidin-3-yloxy)pyrimidine (Salt or Base).[1][2]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[1]

-

Vials: Amber glass vials with Teflon-lined caps (to prevent hygroscopic water absorption).

Step-by-Step Procedure

-

Calculate Mass/Volume:

-

Weighing: Accurately weigh the compound into the amber vial.

-

Note: If the Free Base is an oil, weigh by difference (tare vial, add oil, weigh again) or use a positive displacement pipette if density is known (approx 1.1 g/mL).[1]

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain (rare for this compound), sonicate in a water bath at room temperature for 5 minutes.[1]

-

Visual QC: Solution should be completely clear and colorless to pale yellow.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Formulation (For In Vivo)

Best for: Animal studies (IP/IV/PO).[1] Challenge: The Free Base is poorly soluble in neutral water. The HCl salt is soluble but acidic.

Scenario 1: Using the HCl Salt

-

Solvent: Sterile Saline (0.9% NaCl) or PBS.

-

Dissolution: The HCl salt will dissolve readily in saline up to ~50 mg/mL.

-

pH Adjustment (Critical):

-

Dissolving the HCl salt will drop the pH (potentially to pH 3-4).

-

Action: Check pH. If too acidic for injection, neutralize carefully with dilute NaOH (0.1 N) to pH ~6.0–7.0.[1]

-

Warning: Approaching pH > 8.0 may cause the free base to precipitate if the concentration is very high, though the polarity of this specific ether likely maintains solubility better than carbocycles.

-

Scenario 2: Using the Free Base

-

Acidification Strategy: You must convert the base to a salt in situ.

-

Vehicle: 0.1 M HCl or Citrate Buffer (pH 4.0).

-

Procedure:

Experimental Dilution & "Crash Out" Prevention

When diluting DMSO stock into cell culture media (aqueous), precipitation can occur.[4] However, 4-(pyrrolidin-3-yloxy)pyrimidine is relatively polar (

Serial Dilution Protocol (In Vitro):

-

Intermediate Plate: Perform serial dilutions in 100% DMSO first.

-

Media Transfer: Transfer 1 µL of DMSO solution into 199 µL of Media (1:200 dilution).

-

Final DMSO concentration: 0.5%.

-

-

Mixing: Mix immediately by pipetting up and down. Do not allow the DMSO drop to sit on the surface.

Troubleshooting Table:

| Observation | Cause | Solution |

| Cloudiness in DMSO | Water contamination in DMSO.[1] | Use fresh, anhydrous DMSO.[4] Warm to 37°C. |

| Precipitate in Media | Concentration too high (>1 mM) or pH > 8.[1] | Sonicate media. Ensure pH is neutral (7.2-7.4).[1] |

| Yellow Color | Oxidation of pyrrolidine ring. | Check purity by LC-MS. Discard if degraded. |

References

-

PubChem. (2023). Compound Summary: 4-(Pyrrolidin-3-yl)pyridine (Structural Analog).[1][5] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: The 4-Pyrrolidin-3-yloxypyrimidine Scaffold in Next-Gen Kinase Inhibitor Design

[1]

Executive Summary

The 4-pyrrolidin-3-yloxypyrimidine motif represents a critical structural solution in modern oncology drug discovery.[1] As kinase targets (e.g., CDK12/13 , ATR , TAK1 , TAM family ) become increasingly challenging, the need for inhibitors that balance high potency with favorable physicochemical properties (solubility, metabolic stability) is paramount.[1] This scaffold combines a pyrimidine "hinge-binding" core with a pyrrolidine ether side chain that projects into the solvent-exposed region of the ATP-binding pocket.[1] This configuration allows for the introduction of solubilizing groups without disrupting critical H-bond interactions, making it a cornerstone in the synthesis of orally bioavailable cancer therapeutics.[1]

Scientific Mechanism & Rationale

Structural Pharmacology